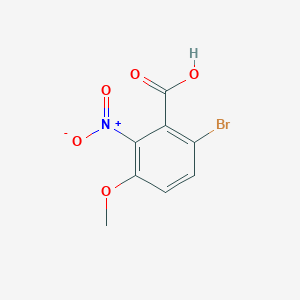

6-Bromo-3-methoxy-2-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

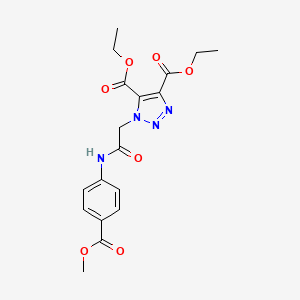

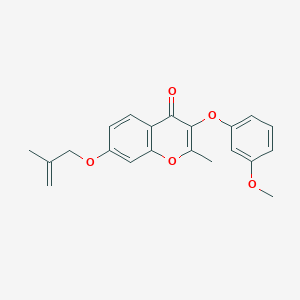

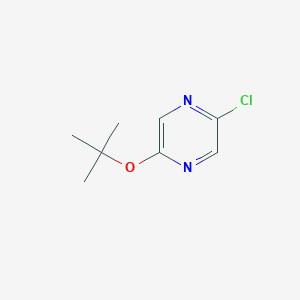

6-Bromo-3-methoxy-2-nitrobenzoic acid is a chemical compound with the CAS Number: 127971-97-5 . It has a molecular weight of 276.04 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrNO5/c1-15-5-3-2-4 (9)6 (8 (11)12)7 (5)10 (13)14/h2-3H,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

6-Bromo-3-methoxy-2-nitrobenzoic acid plays a critical role in synthesizing various chemical compounds. For instance, it has been utilized in the synthesis of radical-radical coupling products. Specifically, Manthey, Pyne, and Truscott (1990) demonstrated its use in the autoxidation of 3-hydroxyanthranilic acid in the presence of tyrosine, leading to the formation of dibenzo[b,d]pyran-6-one products, confirming its utility in complex organic synthesis (Manthey, Pyne, & Truscott, 1990).

Bromination and Nitration Reactions

The compound has been instrumental in research focusing on bromination and nitration reactions. Grinev et al. (1971) explored its reactivity, demonstrating that bromination and nitration of certain derivatives lead to the formation of new compounds with distinct structures, as verified by spectroscopic analysis (Grinev, Arkhangel'skaya, Uretskaya, & Vlasova, 1971).

Organic and Heterocyclic Chemistry

In the realm of organic and heterocyclic chemistry, the acid has been a key component. For example, Shaburov, Vasil’eva, and El'tsov (1974) reported its use in the study of benzothiazole-2-diazonium tetrafluoroborate derivatives, highlighting its role in understanding the behavior of heterocyclic diazo compounds (Shaburov, Vasil’eva, & El'tsov, 1974).

Antimony Complex Formation

Notably, this compound has been used in synthesizing complex antimony compounds. Sharutin et al. (2011) synthesized tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate), revealing intricate molecular structures and interactions, thereby contributing to the understanding of metal-organic frameworks (Sharutin, Senchurin, Sharutina, Chagarova, & Zelevets, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-3-methoxy-2-nitrobenzoic acid It is known that nitro compounds, such as this compound, are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Mode of Action

The specific mode of action of This compound Nitro compounds generally have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by This compound It is known that nitro compounds can participate in various biochemical reactions due to their polar nature .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The polar nature of nitro compounds can influence their pharmacokinetic properties .

Result of Action

The specific molecular and cellular effects of This compound The polar nature of nitro compounds can influence their interactions with biological molecules, potentially leading to various cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The polar nature of nitro compounds can influence their stability and reactivity in different environments .

Propriétés

IUPAC Name |

6-bromo-3-methoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQNQIOGEJXLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B2727259.png)

![(Z)-3-isobutyl-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2727271.png)

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2727274.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide](/img/structure/B2727275.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2727276.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2727277.png)